molecular formula C6H15NO3S B13632775 2-Isobutoxyethane-1-sulfonamide

2-Isobutoxyethane-1-sulfonamide

Cat. No.: B13632775
M. Wt: 181.26 g/mol
InChI Key: JWPFWEDJECSZTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxyethane-1-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, although the nucleophilicity of amines can vary depending on the attached groups. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs environmentally friendly methods. For instance, the NH4I-mediated amination of sodium sulfinates provides a general and eco-friendly access to sulfonamide compounds . This method tolerates a wide range of functional groups and is efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutoxyethane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .

Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-(2-methylpropoxy)ethanesulfonamide

InChI

InChI=1S/C6H15NO3S/c1-6(2)5-10-3-4-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)

InChI Key

JWPFWEDJECSZTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCS(=O)(=O)N

Origin of Product

United States

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